molecular formula C19H26ClN7 B4659859 4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B4659859
M. Wt: 387.9 g/mol
InChI Key: GSVXVHDAMZWZJY-UHFFFAOYSA-N
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Description

4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a piperazine and piperidine moiety attached to a triazine core

Preparation Methods

The synthesis of 4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzaldehyde with piperazine to form an intermediate, which is then reacted with piperidine and triazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine and piperidine moieties are known to modulate the activity of these targets, leading to various biological effects . The triazine core may also play a role in stabilizing the compound’s interaction with its targets .

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN7/c20-15-4-6-16(7-5-15)26-12-10-25(11-13-26)14-17-22-18(21)24-19(23-17)27-8-2-1-3-9-27/h4-7H,1-3,8-14H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVXVHDAMZWZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Reactant of Route 2
4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Reactant of Route 3
4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

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